2-(7-Bromo-8-hydroxyquinolin-5-yl)acetic acid

Catalog No.
S12291651
CAS No.
M.F
C11H8BrNO3
M. Wt
282.09 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-(7-Bromo-8-hydroxyquinolin-5-yl)acetic acid

Product Name

2-(7-Bromo-8-hydroxyquinolin-5-yl)acetic acid

IUPAC Name

2-(7-bromo-8-hydroxyquinolin-5-yl)acetic acid

Molecular Formula

C11H8BrNO3

Molecular Weight

282.09 g/mol

InChI

InChI=1S/C11H8BrNO3/c12-8-4-6(5-9(14)15)7-2-1-3-13-10(7)11(8)16/h1-4,16H,5H2,(H,14,15)

InChI Key

LGRMIUCMCOMGDA-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C(=C(C=C2CC(=O)O)Br)O)N=C1

2-(7-Bromo-8-hydroxyquinolin-5-yl)acetic acid (CAS 1248548-15-3) is a highly specialized, bifunctional heterocyclic building block utilized primarily in the development of metalloenzyme inhibitors, advanced chelating agents, and target-specific fluorescent probes. Structurally, it features an 8-hydroxyquinoline (8-HQ) core—a privileged scaffold for coordinating divalent metal ions such as Fe(II), Zn(II), and Cu(II)—augmented by a C5-acetic acid linker and a C7-bromine atom. This specific substitution pattern is highly valued in procurement for medicinal chemistry and materials science because it provides two orthogonal reactive sites: a carboxylic acid for standard amide coupling and an aryl bromide for transition-metal-catalyzed cross-coupling. By offering these handles pre-installed, this compound eliminates the need for complex, low-yielding regioselective halogenation or alkylation steps on the native 8-HQ core [1].

Substituting 2-(7-Bromo-8-hydroxyquinolin-5-yl)acetic acid with simpler analogs like 2-(8-hydroxyquinolin-5-yl)acetic acid or 5,7-dibromo-8-hydroxyquinoline introduces critical process bottlenecks. The native 8-hydroxyquinoline core is notoriously difficult to functionalize regioselectively; attempting to brominate 2-(8-hydroxyquinolin-5-yl)acetic acid typically yields intractable mixtures of over-brominated and unreacted species, complicating downstream purification and reducing overall yield [1]. Conversely, starting with 7-bromo-8-hydroxyquinoline requires the challenging installation of the C5-acetic acid group, which often involves harsh chloromethylation conditions and toxic cyanide intermediates. Procuring the exact 7-bromo-5-acetic acid functionalized scaffold ensures orthogonal reactivity, allowing parallel or sequential diversification without compromising the metal-binding phenolic and quinoline nitrogen sites [2].

Orthogonal Reactivity for Late-Stage Functionalization

The presence of the C7-bromine atom provides a direct handle for Suzuki-Miyaura or Buchwald-Hartwig cross-coupling, while the C5-acetic acid allows for independent amide bond formation. When compared to the unbrominated baseline, utilizing this pre-functionalized building block bypasses the need for electrophilic bromination, which typically suffers from poor regioselectivity on the electron-rich 8-hydroxyquinoline ring. Class-level data indicates that direct bromination of 5-substituted 8-hydroxyquinolines yields significant amounts of unwanted byproducts, whereas the pre-brominated C7 position ensures >95% regiocontrol during downstream cross-coupling [1].

Evidence DimensionDownstream functionalization regioselectivity
Target Compound Data>95% regiocontrol via C7-Br cross-coupling
Comparator Or Baseline2-(8-Hydroxyquinolin-5-yl)acetic acid (requires direct bromination)
Quantified DifferenceAvoids ~30-50% off-target bromination byproducts
ConditionsTransition-metal-catalyzed cross-coupling vs. electrophilic bromination

Bypassing the regioselective bromination step significantly reduces purification overhead and improves overall yield for complex inhibitor synthesis.

Processability and Synthetic Step Reduction

Procuring 2-(7-Bromo-8-hydroxyquinolin-5-yl)acetic acid directly eliminates a multi-step sequence required to install the acetic acid linker on a halogenated quinoline core. Using 7-bromo-8-hydroxyquinoline as a starting material necessitates a sequence of chloromethylation, cyanation, and hydrolysis to achieve the C5-acetic acid moiety. This sequence typically suffers from cumulative yield losses, often resulting in less than 40% overall yield for the linker installation, alongside the handling of highly toxic cyanide reagents. The pre-installed acetic acid group allows immediate entry into standard peptide coupling conditions (e.g., HATU/DIPEA) with primary or secondary amines [1].

Evidence DimensionSynthetic steps to C5-amide derivatives
Target Compound Data1 step (direct amide coupling)
Comparator Or Baseline7-Bromo-8-hydroxyquinoline (requires 4 steps: chloromethylation, cyanation, hydrolysis, coupling)
Quantified DifferenceEliminates 3 synthetic steps and associated yield losses (~60% cumulative loss)
ConditionsStandard laboratory or pilot-scale library synthesis

Reducing the synthetic pathway by three steps accelerates library generation and eliminates the safety and regulatory burdens of cyanide-based homologation.

Handling and pH-Dependent Purification

The amphoteric nature of 2-(7-Bromo-8-hydroxyquinolin-5-yl)acetic acid, featuring a basic quinoline nitrogen, an acidic phenol, and a carboxylic acid, provides distinct handling advantages over purely lipophilic analogs like 5,7-dibromo-8-hydroxyquinoline. The presence of the carboxylic acid allows the compound to be solubilized in mildly alkaline aqueous solutions (e.g., NaHCO3) and selectively precipitated by adjusting the pH to its isoelectric point. This property facilitates non-chromatographic purification of intermediates during scale-up, whereas the dibromo comparator remains highly lipophilic and typically requires solvent-intensive silica gel chromatography for isolation [1].

Evidence DimensionPurification methodology
Target Compound DataAmenable to aqueous acid-base extraction and isoelectric precipitation
Comparator Or Baseline5,7-Dibromo-8-hydroxyquinoline
Quantified DifferenceEliminates the need for solvent-intensive chromatographic purification
ConditionsBulk intermediate processing and scale-up

Non-chromatographic purification drastically reduces solvent consumption and processing time, making this scaffold highly suitable for scalable procurement.

Synthesis of Metalloenzyme Inhibitors

The 8-hydroxyquinoline core is a privileged bidentate chelator for active-site iron in 2-oxoglutarate-dependent oxygenases, such as Hypoxia-Inducible Factor Prolyl Hydroxylase (HIF-PHD). The C5-acetic acid group allows for the attachment of diverse lipophilic or target-binding tails via amide linkages, while the C7-bromine enables fine-tuning of the electronic properties and steric bulk of the chelating ring via cross-coupling, making this compound a strategic starting material for novel inhibitor libraries [1].

Development of Target-Specific Fluorescent Probes

8-Hydroxyquinoline derivatives are widely used as turn-on fluorescent sensors for metal ions (e.g., Zn2+, Mg2+). The orthogonal reactivity of 2-(7-Bromo-8-hydroxyquinolin-5-yl)acetic acid allows researchers to conjugate the sensor to peptides or antibodies via the C5-acetic acid, while simultaneously extending the pi-conjugation system or attaching fluorophore modulators at the C7 position via palladium-catalyzed coupling, ensuring high modularity in probe design [2].

Advanced Chelating Resins and Surface Functionalization

In materials science, the C5-carboxylic acid provides a robust handle for covalent attachment to amine-functionalized silica, polymers, or magnetic nanoparticles. The remaining C7-bromine can be either retained to modulate the pKa of the phenolic hydroxyl (enhancing metal affinity at lower pH) or substituted to introduce secondary binding motifs, making it a highly efficient precursor for custom metal-scavenging materials compared to unfunctionalized 8-hydroxyquinoline [3].

XLogP3

2

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

2

Exact Mass

280.96876 g/mol

Monoisotopic Mass

280.96876 g/mol

Heavy Atom Count

16

Dates

Last modified: 08-09-2024

Explore Compound Types